molecular formula C11H11N3OS B7595637 N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B7595637
M. Wt: 233.29 g/mol
InChI Key: IANBJAROYDJXJA-UHFFFAOYSA-N
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Description

“N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide” is a compound with the molecular formula C11H11N3OS . It has a molecular weight of 233.29 g/mol . The compound is also known by other names such as MLS000029132, N-(5-Benzyl-[1,3,4]thiadiazol-2-yl)-acetamide, CHEMBL1350844, and AKOS001359097 .


Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies . The structures of these compounds were confirmed by elemental analyses, IR, 1H NMR, 13C NMR, and MS spectral data .


Molecular Structure Analysis

The compound has a 5-membered thiadiazole ring containing one sulfur and two nitrogen atoms . The InChI string of the compound is InChI=1S/C11H11N3OS/c1-8(15)12-11-14-13-10(16-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15) .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 83.1 Ų and a complexity of 243 . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a rotatable bond count of 3 .

Scientific Research Applications

  • Synthesis and Catalysis : A study by Yu et al. (2014) reported the synthesis of novel derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)acetamide using carbodiimide condensation, highlighting a convenient and fast method for creating these compounds, which could have implications in medicinal chemistry and drug development (Yu et al., 2014).

  • Antibacterial and Antiviral Activities : Tang et al. (2019) designed and synthesized benzothiazole derivatives containing a 1,3,4-thiadiazole moiety, which showed promising antibacterial and antiviral activities. This suggests their potential as molecular templates for developing new antiviral and antibacterial agents (Tang et al., 2019).

  • Crystal Structure Analysis : Ismailova et al. (2014) synthesized a specific compound, N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide, and analyzed its crystal structure. This type of analysis is crucial for understanding the molecular geometry and potential interactions of these compounds (Ismailova et al., 2014).

  • Anticholinesterase Activity and Cytotoxicity : Altıntop et al. (2012) synthesized amide derivatives and investigated their potential anticholinesterase properties. This study indicates the potential of these compounds in treating diseases related to cholinesterase inhibition, like Alzheimer's (Altıntop et al., 2012).

  • Anticancer Screening : Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, which were evaluated for cytotoxic activities against various cancer cell lines, indicating potential in cancer treatment (Abu-Melha, 2021).

  • Evaluation as Anticancer Agents : Çevik et al. (2020) investigated new N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide derivatives for their anticancer activities, demonstrating promising results against specific cancer cell lines (Çevik et al., 2020).

  • Anticonvulsant Evaluation : Siddiqui et al. (2013) synthesized benzothiazole-1,3,4-thiadiazole conjugates and evaluated them for anticonvulsant activity, showing promising results and indicating potential for treating epilepsy (Siddiqui et al., 2013).

  • Analgesic Activity : Kaplancıklı et al. (2012) synthesized acetamide derivatives and investigated their potential analgesic activities, highlighting the potential of these compounds in pain management (Kaplancıklı et al., 2012).

Future Directions

Thiadiazole derivatives, including “N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide”, have shown promise in various areas of medicinal chemistry . They have been studied for their potential as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . Future research may focus on further exploring the pharmacological properties of these compounds and developing more effective therapeutic strategies .

properties

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-8(15)12-11-14-13-10(16-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANBJAROYDJXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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